molecular formula C23H22INO B14583581 Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide CAS No. 61430-49-7

Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide

Cat. No.: B14583581
CAS No.: 61430-49-7
M. Wt: 455.3 g/mol
InChI Key: LRDRFJJPLUTBOT-UHFFFAOYSA-M
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Description

Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide is a chemical compound belonging to the quinolinium family This compound is characterized by its unique structure, which includes a quinoline ring fused with a benzene ring, and various substituents such as methoxyphenyl and trimethyl groups The iodide ion is associated with the quinolinium cation, making it a quaternary ammonium salt

Preparation Methods

The synthesis of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide typically involves a multi-step process. One common method is the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Scientific Research Applications

Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in their structure and function. The compound’s effects are mediated through its ability to intercalate into DNA, disrupt protein-DNA interactions, and inhibit enzymatic activities. These interactions can lead to cell cycle arrest, apoptosis, and other cellular responses, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the iodide ion, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

61430-49-7

Molecular Formula

C23H22INO

Molecular Weight

455.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,2,4-trimethylbenzo[f]quinolin-4-ium;iodide

InChI

InChI=1S/C23H22NO.HI/c1-15-16(2)23(18-9-12-19(25-4)13-10-18)24(3)21-14-11-17-7-5-6-8-20(17)22(15)21;/h5-14H,1-4H3;1H/q+1;/p-1

InChI Key

LRDRFJJPLUTBOT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)OC)C.[I-]

Origin of Product

United States

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